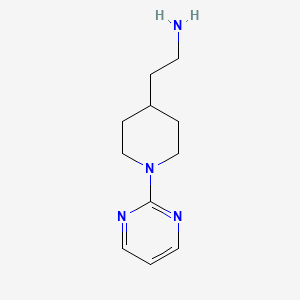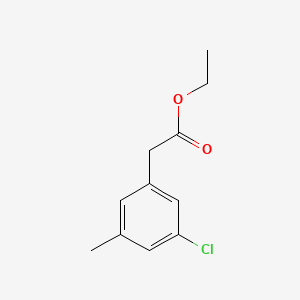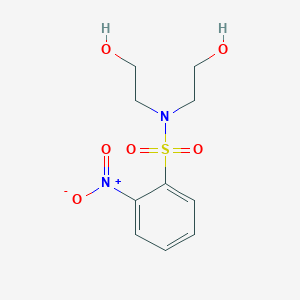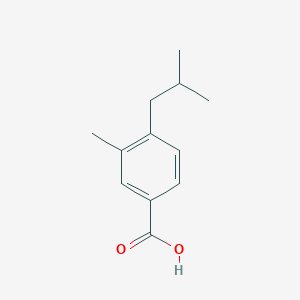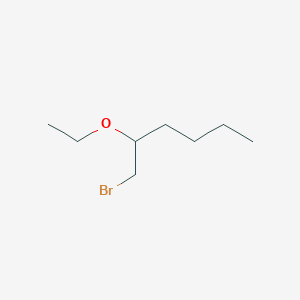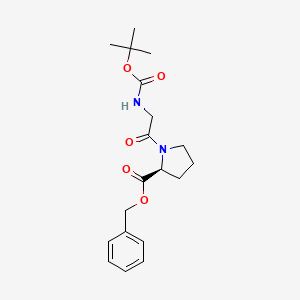
N-Boc-glycyl-L-proline benzyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-glycyl-L-proline benzyl ester is a complex organic compound that belongs to the class of carboxylic acid esters. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound’s structure includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a benzyl ester group, which is an ester derived from benzoic acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-glycyl-L-proline benzyl ester typically involves multiple steps, starting with the protection of the amine group using the tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable method for the synthesis of tert-butyl esters. These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product .
化学反应分析
Types of Reactions
N-Boc-glycyl-L-proline benzyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions, and the amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection of the Boc group, lithium aluminum hydride (LiAlH4) for reduction, and various oxidizing agents such as potassium permanganate (KMnO4) for oxidation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while reduction of the ester group yields the corresponding alcohol .
科学研究应用
N-Boc-glycyl-L-proline benzyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of N-Boc-glycyl-L-proline benzyl ester involves its role as a protecting group in organic synthesis. The Boc group protects the amine group from unwanted reactions, allowing for selective transformations of other functional groups. The compound’s molecular targets include enzymes and proteins that interact with the protected amine group, facilitating the synthesis of peptides and other complex molecules .
相似化合物的比较
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also contain the Boc protecting group and are used in peptide synthesis.
tert-Butyl esters: Similar in structure and used in various organic synthesis applications.
N-(tert-Butoxycarbonyl)-O-(carboxymethyl)hydroxylamine: Another Boc-protected compound with applications in biochemical research.
Uniqueness
N-Boc-glycyl-L-proline benzyl ester is unique due to its specific combination of functional groups, which allows for selective protection and transformation of the amine group. This makes it a valuable intermediate in the synthesis of complex organic molecules and peptides .
属性
分子式 |
C19H26N2O5 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC 名称 |
benzyl (2S)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C19H26N2O5/c1-19(2,3)26-18(24)20-12-16(22)21-11-7-10-15(21)17(23)25-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,20,24)/t15-/m0/s1 |
InChI 键 |
ZBMPRWSDHSWWIX-HNNXBMFYSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCC[C@H]1C(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCCC1C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl [4-(methoxymethyl)piperidin-4-yl]phenylcarbamate](/img/structure/B8494568.png)
![3-[4-[4-(2,3-dihydro-1-benzofuran-5-yl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide](/img/structure/B8494573.png)
![4-Pyridinecarboxamide, 2-bromo-N-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B8494582.png)
![4-(Piperazin-1-yl)-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-amine](/img/structure/B8494595.png)
![1-(3,3-Diphenylpropyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B8494596.png)
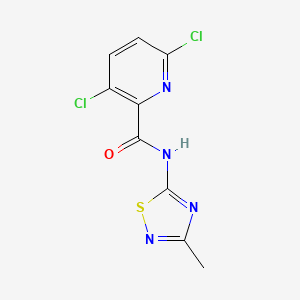
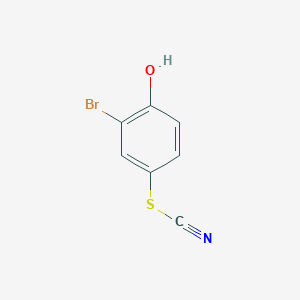
![4-Fluoro-2,3-dihydrobenzo[b]thiophen-7-ol](/img/structure/B8494607.png)
![Acetamide, N-[8-(4-cyano-1-naphthalenyl)-8-azabicyclo[3.2.1]oct-3-yl]-](/img/structure/B8494613.png)
